Hexamethylguanidinium thyocyanate

Description

Contextualization within Guanidinium (B1211019) Cation Chemistry and Pseudohalide Anions

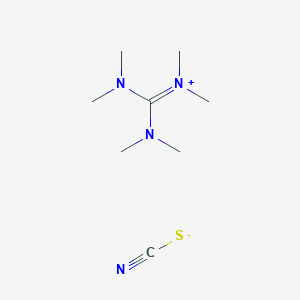

The properties of Hexamethylguanidinium thiocyanate (B1210189) are best understood by first examining its constituent ions: the hexamethylguanidinium cation and the thiocyanate anion.

The guanidinium cation , [C(NH2)3]+, is the conjugate acid of guanidine (B92328). wikipedia.org It is a planar, highly stable +1 cation due to the efficient resonance stabilization that delocalizes the positive charge across the central carbon and three nitrogen atoms. wikipedia.org This charge delocalization and its ability to form multiple hydrogen bonds make the guanidinium moiety a widely exploited functional group in supramolecular chemistry for use as an anion receptor. nih.gov The hexamethylguanidinium cation, [C(N(CH3)2)3]+, is a derivative where all hydrogen atoms on the nitrogen atoms are replaced by methyl groups. This substitution increases the cation's size and alters its interaction potential, while maintaining the core charge-delocalized structure. Investigations into functionalized guanidinium-based systems show that they exhibit a weaker cation-anion interaction compared to other common ionic liquid cations, which can make the anion more active. rsc.org

The thiocyanate anion , [SCN]-, is a member of the pseudohalide family. wikipedia.org Pseudohalides are polyatomic anions that share chemical properties and exhibit reactions similar to those of true halide ions (F-, Cl-, Br-, I-). wikipedia.org The thiocyanate anion is produced by reacting elemental sulfur or thiosulfate (B1220275) with cyanide. wikipedia.org It is an ambient nucleophile, meaning it can react at either the sulfur or the nitrogen atom, leading to the formation of thiocyanates (R-SCN) or isothiocyanates (R-NCS), respectively. wikipedia.org The choice of cation and reaction conditions can influence the coordination mode of the thiocyanate anion in resulting complexes. mdpi.com

Significance as a Component in Ionic Liquids and Organic Salt Research

Hexamethylguanidinium thiocyanate is a subject of significant interest within the research domains of ionic liquids (ILs) and organic salts, particularly a subclass known as organic ionic plastic crystals (OIPCs).

Ionic liquids are salts with melting points below 100°C, and they are explored for a wide range of applications, including as solvents and electrolytes. google.com Thiocyanate-based ionic liquids are noted for their advantageously low melting points and good thermal stability. They have been investigated as mobile phase additives in liquid chromatography and as versatile components in chemical transformations where they can act as a solvent, catalyst, and nucleophile source simultaneously. nih.govrsc.orgnih.gov

The research into organic salts containing the hexamethylguanidinium ([HMG]) cation is particularly focused on their potential as solid-state electrolytes. nih.gov These materials, especially those that form OIPCs, are promising for developing safer and more reliable electrochemical energy storage technologies, such as lithium or sodium metal batteries. nih.gov OIPCs are solid materials that can exhibit high ionic conductivity and good thermal stability. nih.gov A key finding in this area is that the choice of the anion paired with the [HMG] cation has a profound influence on the resulting salt's structural, physical, and thermal properties. nih.gov The [HMG] cation can show significant disorder in the solid state, a feature that is considered advantageous for creating materials with plasticity and high ionic conductivity. nih.gov Therefore, the study of specific combinations like Hexamethylguanidinium thiocyanate is crucial for understanding these structure-property relationships and for the rational design of new functional materials.

Overview of Key Research Areas and Methodologies

The investigation of Hexamethylguanidinium thiocyanate and related organic salts is driven by the need for advanced materials, primarily for electrochemical applications.

Key Research Areas:

Solid-State Electrolytes: A primary focus is the development of new solid-state electrolytes for next-generation batteries. nih.gov The goal is to create materials that combine high ionic conductivity with good mechanical and thermal stability to enhance battery safety and performance. nih.gov

Structure-Property Relationships: A fundamental research area involves understanding how the molecular structure of the cation and anion dictates the macroscopic properties of the resulting salt. nih.gov This includes studying how ion size, shape, and charge distribution affect melting point, phase transitions, conductivity, and mechanical properties.

Ionic Plastic Crystals: There is specific interest in identifying and characterizing new OIPCs. nih.gov These materials represent a unique state of matter that bridges the gap between crystalline solids and amorphous liquids, offering a promising platform for solid-state ion conductors.

Research Methodologies: A variety of analytical techniques are employed to characterize these materials. The synthesis of such salts typically involves ion exchange reactions. mdpi.com

| Methodology | Purpose in Research |

| Single Crystal & Powder X-ray Diffraction (XRD) | Determines the precise atomic arrangement and crystal structure of the material in its solid phases. mdpi.comnih.gov |

| Differential Scanning Calorimetry (DSC) | Investigates thermal properties, such as melting points and solid-solid phase transitions. |

| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the material and determines its decomposition temperature. |

| Positron Annihilation Lifetime Spectroscopy (PALS) | Probes the free volume within the material's structure at a nanoscale level, which is important for understanding ion transport mechanisms. nih.gov |

| X-ray Photoelectron Spectroscopy (XPS) | Investigates the electronic structure and charge distribution among the atoms in the cation and anion, providing insight into cation-anion interactions. rsc.org |

| Cyclic Voltammetry (CV) | Measures the electrochemical stability window of the material, which is a critical parameter for its application in electrochemical devices. |

These methodologies provide a comprehensive understanding of Hexamethylguanidinium thiocyanate and related salts, guiding the development of new materials with tailored properties for advanced applications.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H18N4S |

|---|---|

Molecular Weight |

202.32 g/mol |

IUPAC Name |

bis(dimethylamino)methylidene-dimethylazanium;thiocyanate |

InChI |

InChI=1S/C7H18N3.CHNS/c1-8(2)7(9(3)4)10(5)6;2-1-3/h1-6H3;3H/q+1;/p-1 |

InChI Key |

WOLOMGGBPRYDFH-UHFFFAOYSA-M |

Canonical SMILES |

CN(C)C(=[N+](C)C)N(C)C.C(#N)[S-] |

Origin of Product |

United States |

Synthetic Pathways and Precursor Chemistry of Hexamethylguanidinium Thiocyanate

Synthesis of Hexamethylguanidinium Cation Precursors

The initial and crucial step in the synthesis of hexamethylguanidinium thiocyanate (B1210189) is the preparation of a salt containing the hexamethylguanidinium cation, which can then undergo further reactions.

A common and straightforward method for preparing various salts of a specific cation is through anion exchange, starting from a readily available salt of that cation, such as a halide. In the case of the hexamethylguanidinium cation ([HMG]⁺), hexamethylguanidinium chloride serves as a convenient precursor. The synthesis of a range of [HMG]⁺ salts with different anions has been reported, highlighting the versatility of this cation in forming stable ionic compounds. researchgate.netnih.govnih.gov

The general principle of anion exchange involves the reaction of a solution of hexamethylguanidinium chloride with a salt containing the desired anion, in this case, thiocyanate. The reaction is typically driven by the precipitation of a less soluble inorganic salt. For instance, reacting an aqueous solution of hexamethylguanidinium chloride with a silver salt of the desired anion would lead to the precipitation of silver chloride, leaving the desired hexamethylguanidinium salt in the solution. However, a more direct and common approach is a metathesis reaction with an alkali metal or ammonium (B1175870) thiocyanate salt.

Alternative synthetic routes to the hexamethylguanidinium cation itself have been developed, which can provide a more direct pathway or utilize different starting materials. One patented method describes the preparation of hexaalkylguanidinium salts by contacting a 1,1,3,3-tetraalkylguanidine with an alkylating agent in the presence of an alkaline reagent. nih.gov This method offers a rapid and high-yield synthesis of hexaalkylguanidinium salts without the need for complex purification procedures. nih.gov

Another approach involves the reaction of N,N,N',N'-(tetramethyl)thiourea with dimethyl sulfate (B86663), which yields a carbenium methylsulfate (B1228091) intermediate. This intermediate, in the presence of dimethylamine, affords hexamethylguanidinium methylsulfate. nih.gov While effective, the practicality of this method can be limited by the cost of the starting materials. nih.gov

Incorporation of the Thiocyanate Anion

Once a suitable precursor salt of the hexamethylguanidinium cation is obtained, the next step is the introduction of the thiocyanate anion.

Metathesis, or double displacement, is a fundamental reaction in inorganic and organic synthesis for exchanging ions between two reacting salts. youtube.comresearchgate.netrsc.org This method is highly applicable for the synthesis of hexamethylguanidinium thiocyanate. The reaction involves mixing a solution of a hexamethylguanidinium salt (e.g., hexamethylguanidinium chloride) with a solution of a thiocyanate salt, such as potassium thiocyanate or ammonium thiocyanate.

The general reaction can be represented as:

[HMG]⁺Cl⁻ (aq) + K⁺SCN⁻ (aq) → [HMG]⁺SCN⁻ (aq) + K⁺Cl⁻ (aq)

The success of this reaction in isolating the pure hexamethylguanidinium thiocyanate product depends on the solubility differences between the reactants and products. Often, the desired product can be isolated by crystallization after the reaction. The choice of solvent can be critical in driving the reaction to completion and facilitating product isolation.

| Reactant 1 | Reactant 2 | Product | Byproduct |

| Hexamethylguanidinium Chloride | Potassium Thiocyanate | Hexamethylguanidinium Thiocyanate | Potassium Chloride |

| Hexamethylguanidinium Bromide | Ammonium Thiocyanate | Hexamethylguanidinium Thiocyanate | Ammonium Bromide |

Direct synthesis methods aim to construct the target molecule in a single or a few steps from basic starting materials. While a specific direct synthesis for hexamethylguanidinium thiocyanate is not prominently documented, general methods for synthesizing organic thiocyanates exist. researchgate.netorganic-chemistry.org These often involve the reaction of an alkyl halide with an alkali thiocyanate. However, for a pre-formed cation like hexamethylguanidinium, this approach is not directly applicable. A plausible direct synthesis could potentially involve the reaction of a suitable activated precursor of the hexamethylguanidinium cation directly with a thiocyanating agent, though such a specific method for this compound has not been detailed in the literature.

Chemical Transformations and Derivatization Studies

While specific derivatization studies on hexamethylguanidinium thiocyanate are not available, the chemical reactivity of the thiocyanate functional group is well-established, suggesting potential transformation pathways for this compound. The thiocyanate anion (SCN⁻) is an ambidentate nucleophile, meaning it can react at either the sulfur or the nitrogen atom, leading to a variety of products. youtube.com

The thiocyanate group can be involved in various chemical transformations, including:

Isomerization: Organic thiocyanates can isomerize to the more stable isothiocyanates (R-NCS), a reaction that can be catalyzed by various factors.

Hydrolysis: Under certain conditions, the thiocyanate group can be hydrolyzed.

Redox Reactions: The thiocyanate ion can be oxidized or reduced, participating in various redox reactions.

These general reactivities of the thiocyanate moiety suggest that hexamethylguanidinium thiocyanate could serve as a precursor for the synthesis of other sulfur- and nitrogen-containing compounds, although specific research in this area is yet to be reported.

Advanced Structural Characterization and Intermolecular Interactions of Hexamethylguanidinium Thiocyanate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For hexamethylguanidinium thiocyanate (B1210189), this analysis provides fundamental information on the conformation of the individual ions, their assembly into a supramolecular architecture, and the subtle details of their interactions.

The hexamethylguanidinium ([HMG]) cation, [C(N(CH₃)₂)₃]⁺, is characterized by a central carbon atom bonded to three nitrogen atoms, with each nitrogen further substituted by two methyl groups. X-ray diffraction studies on related [HMG] salts, such as [HMG] bis(trifluoromethanesulfonyl)imide ([TFSI]), reveal a distinct propeller-like shape for the cation. nih.gov The C-N₃ core is essentially planar, a common feature for the guanidinium (B1211019) group, but the six methyl groups are twisted out of this plane. This conformation is not merely an artifact of crystal packing; calculations have shown it to be the true minimum energy structure of the free cation. dtic.mil

The thiocyanate anion, [SCN]⁻, is a linear triatomic species. wikipedia.org It is an ambidentate ligand, meaning it can coordinate to other species through either its sulfur or nitrogen atom. wikipedia.org In the context of a salt with a non-coordinating cation like hexamethylguanidinium, its conformation remains linear, with the negative charge delocalized between the sulfur and nitrogen atoms. researchgate.net

| Parameter | Hexamethylguanidinium Cation | Thiocyanate Anion |

| Geometry | Propeller-shaped, trigonal planar C-N₃ core | Linear |

| Key Feature | Steric bulk from six methyl groups | Ambidentate nature |

| Symmetry | Approximates D₃ symmetry | C∞v symmetry (in isolation) |

This interactive table summarizes the key conformational features of the constituent ions.

In closely related structures, such as N,N',N''-triisopropylguanidinium thiocyanate, the cations and anions are linked by N-H···S and N-H···N hydrogen bonds to form complex three-dimensional networks. acs.org These networks can feature distinct structural subunits, including dimeric pairs of cations and anions, [(TPGH⁺SCN⁻)₂], and extended cation/anion chains. acs.org Although the hexamethylguanidinium cation cannot form these strong hydrogen bonds, the principles of charge stabilization and efficient space-filling suggest that the ions will arrange in a highly ordered, repeating pattern, likely forming layered or channeled structures to accommodate the different shapes of the cation and anion. The assembly is driven by the maximization of electrostatic attractions between the positively charged guanidinium core and the negatively charged thiocyanate anions.

A significant feature observed in the crystal structures of salts containing the hexamethylguanidinium cation is the presence of orientational disorder. nih.gov This phenomenon arises when a molecule or ion can adopt two or more orientations within the crystal lattice with similar energies, and the X-ray diffraction experiment observes an average of these positions. For the [HMG] cation, this disorder can manifest as a "smearing" of the electron density associated with the methyl groups, or even the entire cation appearing to occupy multiple positions simultaneously. nih.gov This is often facilitated by the high symmetry and propeller-like shape of the cation, which allows it to reorient within the cavity created by the surrounding anions. The presence and extent of this disorder are advantageous for the development of materials like organic ionic plastic crystals, which require a degree of rotational freedom to achieve high ionic conductivity. nih.gov

In hexamethylguanidinium thiocyanate, traditional hydrogen bonding is absent due to the lack of hydrogen atoms on the nitrogen atoms of the cation. However, weaker C-H···N and C-H···S hydrogen bonds involving the methyl groups of the cation and the nitrogen and sulfur atoms of the anion are expected to play a role in stabilizing the crystal structure.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Electrostatic | [C(N(CH₃)₂)₃]⁺ | [SCN]⁻ | N/A | Primary cohesive force |

| N-H···N/S | N-H (in analogues) | N/S of SCN⁻ | ~2.9 - 3.5 | Defines structure in H-donating analogues acs.org |

| C-H···N/S | C-H (methyl) | N/S of SCN⁻ | > 3.0 | Weak, stabilizing interactions |

| Van der Waals | Methyl Groups | Thiocyanate | N/A | Contributes to packing efficiency |

This interactive table outlines the types of intermolecular forces present in guanidinium thiocyanate salts.

Spectroscopic Probes for Structural Elucidation

Spectroscopic methods provide complementary information to diffraction techniques, offering insights into chemical bonding, molecular vibrations, and the local environment of the ions.

Infrared (IR) and Raman spectroscopy are powerful tools for characterizing the bonds within the hexamethylguanidinium and thiocyanate ions. researchgate.net The thiocyanate anion, in particular, has several characteristic vibrational modes that are sensitive to its environment. researchgate.net

The most prominent of these is the C≡N stretching vibration (ν(CN)), which typically appears in the 2050-2175 cm⁻¹ region of the IR spectrum. researchgate.net The exact frequency of this band can be used to infer the nature of the anion's interactions. In a purely ionic salt like KSCN, where the anion is relatively "free," the ν(CN) band appears around 2050 cm⁻¹. researchgate.net When the thiocyanate is involved in hydrogen bonding, as would be the case in hexamethylguanidinium thiocyanate, this frequency is expected to be similar or slightly shifted. In coordination complexes, the frequency shifts to higher wavenumbers for S-bonded thiocyanates (thiocyanato) and to lower wavenumbers for N-bonded thiocyanates (isothiocyanato). researchgate.net

Another key vibration is the C-S stretch (ν(CS)), which occurs in the 700-800 cm⁻¹ range. Its position is also influenced by the anion's environment. The spectrum would also contain numerous bands corresponding to the vibrations of the hexamethylguanidinium cation, including C-H stretching, N-C-N bending, and various methyl group rocking and wagging modes.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Information Gained |

| ν(CN) of SCN⁻ | 2050 - 2175 | Nature of anion coordination and H-bonding researchgate.net |

| ν(CS) of SCN⁻ | 700 - 800 | Anion environment |

| δ(SCN) of SCN⁻ | ~470 - 490 | Bending mode of the anion |

| C-H Stretch (cation) | 2800 - 3000 | Presence of methyl groups |

| C-N Stretch (cation) | 1500 - 1600 | Guanidinium core vibration |

This interactive table lists the key vibrational modes and their utility in structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of chemical compounds in solution. For Hexamethylguanidinium thiocyanate, NMR studies provide detailed insights into the conformation and electronic environment of the hexamethylguanidinium cation and its interactions within a solution.

The structural integrity and symmetry of the hexamethylguanidinium cation, [((CH₃)₂N)₃C]⁺, are readily apparent from its ¹H and ¹³C NMR spectra. Due to the high symmetry of the cation, a single resonance is typically observed in both the proton and carbon-13 NMR spectra under standard conditions, indicating the chemical equivalence of the six methyl groups.

Detailed analysis of the NMR data for the hexamethylguanidinium cation, as exemplified by studies on its chloride salt, reveals specific chemical shifts that are characteristic of its structure. These shifts provide a baseline for understanding the electronic environment of the cation.

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectrum of the hexamethylguanidinium cation displays two distinct resonances. One signal corresponds to the six equivalent methyl carbons, and the other to the central quaternary carbon atom. The chemical shift of the central carbon is particularly informative, appearing significantly downfield due to the deshielding effect of the three adjacent nitrogen atoms.

The following tables summarize the characteristic NMR spectral data for the hexamethylguanidinium cation.

Table 1: ¹H NMR Spectral Data for the Hexamethylguanidinium Cation

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | ~2.9 - 3.1 | Singlet |

Note: The chemical shift is an approximate range and can vary slightly based on the solvent and counter-ion.

Table 2: ¹³C NMR Spectral Data for the Hexamethylguanidinium Cation

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ | ~40 - 42 |

| C(NMe₂)₃ | ~163 - 165 |

Note: The chemical shifts are approximate ranges and can vary slightly based on the solvent and counter-ion.

Theoretical and Computational Investigations of Hexamethylguanidinium Thiocyanate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and energetic landscapes of ionic liquid systems.

Bonding and Reactivity of the Thiocyanate (B1210189) Anion (e.g., N- vs. S-coordination)

The thiocyanate anion ([SCN]⁻) is an ambidentate ligand, meaning it can coordinate to a cation through either its nitrogen or sulfur atom. dtic.mil The nature of this coordination is highly dependent on the interacting species and the surrounding environment. In the context of ionic liquids, the [SCN]⁻ anion's interactions are primarily electrostatic. dtic.mil The bonding with the cation is largely ionic, with a significant degree of charge transfer from the anion to the cation. nih.govacs.org

Energetics and Stability of Hexamethylguanidinium Thiocyanate Ion Pairs and Clusters

The stability of hexamethylguanidinium thiocyanate ion pairs and larger clusters is governed by a balance of electrostatic interactions, dispersion forces, and hydrogen bonding (if applicable with other species). Quantum chemical calculations can provide valuable data on the binding energies of these associations.

Studies on similar guanidinium-based ionic liquids have shown that there is a significant average electron charge transfer from the anion to the central guanidinium (B1211019) group of the cation. nih.govacs.org This charge transfer contributes significantly to the stability of the ion pair. The formation of ion clusters is also a known phenomenon in concentrated solutions of thiocyanate salts, where ions are held together by electrostatic Coulombic interactions. rsc.org The energetics of these clusters can be investigated using computational methods to understand their formation and influence on the bulk properties of the ionic liquid. The conformational flexibility of the hexamethylguanidinium cation and the potential for different coordination modes of the thiocyanate anion will lead to a complex potential energy surface with multiple stable or metastable configurations for ion pairs and clusters.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the microscopic structure and dynamics of materials over time.

Development and Validation of Force Fields for Guanidinium-Based Ionic Liquids

Accurate molecular dynamics simulations rely on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. acs.orgacs.org Several research groups have focused on developing and validating all-atom force fields for guanidinium-based ionic liquids, often based on established frameworks like AMBER. acs.orgnih.govresearchgate.netnih.gov

The process of force field development typically involves several steps:

Geometry Optimization: Initial molecular geometries and equilibrium bond lengths and angles are obtained from ab initio quantum chemical calculations. acs.orgnih.gov

Charge Allocation: Atomic charges are determined by fitting them to the ab initio electrostatic potential. acs.orgnih.gov Some advanced force fields consider the charge distribution in the liquid phase to better predict energetic and dynamic properties. nih.govacs.org

Parameter Refinement: Force constants for bonds and angles are adjusted to match vibrational frequency data from experiments or ab initio calculations. researchgate.netnih.govacs.org Torsional parameters are obtained by fitting to the rotational energy profiles of dihedral angles. researchgate.netnih.govacs.org

Validation: The developed force field is validated by comparing simulation results, such as density and transport properties, with available experimental data. acs.orgnih.govresearchgate.netnih.gov

A well-parameterized force field is crucial for accurately predicting the structural, energetic, and dynamic properties of guanidinium-based ionic liquids like hexamethylguanidinium thiocyanate. nih.govacs.org

Microscopic Structure and Dynamics in Condensed Phases (e.g., Radial Distribution Functions, Diffusion Correlates)

Molecular dynamics simulations provide a window into the microscopic world of ionic liquids, revealing details about their structure and dynamics that are often inaccessible through experimental means alone.

Microscopic Structure: The arrangement of ions in the liquid state can be characterized using radial distribution functions (RDFs). researchgate.netnih.gov RDFs describe the probability of finding an atom or a group of atoms at a certain distance from a reference atom. By analyzing the RDFs between different components of the hexamethylguanidinium thiocyanate system (e.g., cation-anion, cation-cation, anion-anion), one can gain insights into the local ordering and the formation of ion shells around a central ion. Spatial distribution functions (SDFs) can further provide a three-dimensional picture of the arrangement of ions around each other. researchgate.netnih.gov

Investigation of Dynamic Heterogeneity and Ion Transport Mechanisms

Theoretical and computational approaches, particularly molecular dynamics (MD) simulations, are essential for understanding the complex behaviors of ionic liquids like hexamethylguanidinium thiocyanate ([HMG]SCN). These methods provide molecular-level insights into dynamic heterogeneity and the mechanisms governing ion transport, which are fundamental to the material's bulk properties.

Dynamic heterogeneity in ionic liquids describes the existence of regions within the fluid that have different mobilities. At any given moment, the liquid is not a uniform entity but rather a mosaic of "fast" and "slow" domains. This phenomenon arises from the specific and varied interactions between the large, sterically hindered hexamethylguanidinium cations and the linear thiocyanate anions. The transport of ions is not a simple, continuous diffusion process but is characterized by ions being temporarily confined in "cages" by their neighbors before "jumping" to a new location.

Statistical Thermodynamic Models (e.g., COSMO-RS)

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive tool that merges quantum chemical calculations with statistical thermodynamics to forecast the thermodynamic properties of liquid mixtures. researchgate.netzenodo.org This method is particularly valuable for screening the properties of ionic liquids, such as their solubility and activity coefficients, in various chemical environments without requiring extensive experimental work. researchgate.netnih.gov

The COSMO-RS methodology involves several steps. First, a quantum chemical calculation is performed on the individual ions ([HMG]⁺ and SCN⁻) to determine the screening charge density (σ) on their molecular surfaces as if they were in a perfect conductor. zenodo.orgyoutube.com This generates a "σ-profile" for each ion, which acts as a detailed descriptor of its polarity. This profile allows for the calculation of chemical potential, which in turn can be used to predict a wide array of thermodynamic properties including vapor pressure, partition coefficients, and solubility. nih.gov

For ionic liquids, COSMO-RS can be used in two ways: by treating the cation and anion as separate entities or by considering them as a single ion pair. scm.com The model's accuracy has been significantly improved for ionic liquids through reparameterization against large experimental datasets of activity coefficients and gas solubilities. scm.com Although originally developed for neutral compounds, its application has been successfully extended to ionic systems. researchgate.net For instance, COSMO-RS has been effectively used to predict the solubility of CO2 and N2 in various ionic liquids, and its performance can be further enhanced by combining it with machine learning algorithms. frontiersin.orgnih.gov This predictive capability is crucial for designing processes like gas separation and extraction where ionic liquids are used as solvents. researchgate.net

Table 1: Predicted CO2 Solubility in Ionic Liquids using COSMO-RS and a Corrected Model

This table illustrates the improvement in predictive accuracy for CO2 solubility in ionic liquids when the standard COSMO-RS model is corrected using polynomial regression. The data is generalized from a large dataset study.

| Model | Average Absolute Relative Deviation (AARD) | R² Value |

|---|---|---|

| Original COSMO-RS | 43.4% frontiersin.orgnih.gov | 0.599 frontiersin.org |

| COSMO-RS with Correction | 11.9% frontiersin.orgnih.gov | 0.970 frontiersin.org |

The behavior of ions at interfaces is critical in fields like electrochemistry, chemical separations, and materials science. chemrxiv.orgchemrxiv.org Molecular dynamics simulations and advanced spectroscopic techniques have been employed to study the adsorption and orientation of thiocyanate (SCN⁻) ions at various interfaces, such as water/toluene and air/water. nih.govacs.org

Molecular dynamics simulations of the SCN⁻ ion at a water/toluene interface show a distinct free energy minimum near the interface, indicating a tendency for the ion to adsorb. nih.gov The calculated adsorption free energy from these simulations is in reasonable agreement with experimental values. nih.gov These computational studies also reveal the formation of "water finger-like structures" that facilitate the ion's transfer across the interface. nih.gov

Experimental studies using techniques like vibrational sum frequency generation (VSFG) spectroscopy have confirmed the enrichment of thiocyanate ions at the air/water interface. acs.orgacs.org Polarization-dependent VSFG measurements have determined the average orientation of the SCN⁻ anion to be approximately 45° with respect to the surface normal. chemrxiv.org At higher bulk concentrations (above 1 M), a significant change in interfacial structure is observed, with a new population of SCN⁻ ions appearing with an antiparallel (sulfur-down) orientation relative to the initial population. chemrxiv.orgchemrxiv.org This indicates a complex, concentration-dependent ordering at the interface that cannot be explained by simple mean-field theories. chemrxiv.orgchemrxiv.org

The adsorption of thiocyanate has also been investigated on solid surfaces, such as platinum electrodes. researchgate.net These studies, combining electrochemical methods with a quartz crystal microbalance, monitor the change in mass on the electrode surface as a function of electric potential and SCN⁻ concentration, providing direct evidence of adsorption processes. researchgate.net

Table 2: Interfacial Properties of Thiocyanate (SCN⁻) Ion

This table summarizes key findings on the behavior of the thiocyanate ion at different interfaces from various experimental and computational studies.

| Property | Interface | Method | Finding | Citation |

|---|---|---|---|---|

| Gibbs Free Energy of Adsorption | Dodecanol/Water | UV Second Harmonic Generation | -6.7 +/- 1.1 kJ/mol (from NaSCN) | nih.gov |

| Gibbs Free Energy of Adsorption | Dodecanol/Water | UV Second Harmonic Generation | -6.3 +/- 1.8 kJ/mol (from KSCN) | nih.gov |

| Adsorption Free Energy | Water/Toluene | Molecular Dynamics Simulation | -6 kJ/mol | nih.gov |

| Average Orientation (Low Conc.) | Air/Water | Vibrational Sum Frequency Spectroscopy | ~45° (sulfur-up) | chemrxiv.orgacs.org |

| Interfacial Structure (High Conc. >1M) | Cationic Surfactant/Water | Vibrational Sum Frequency Spectroscopy | Emergence of a second, antiparallel SCN⁻ population | chemrxiv.orgchemrxiv.org |

Applications in Advanced Materials Science and Chemical Processes Based on Hexamethylguanidinium Thiocyanate

Hexamethylguanidinium Thiocyanate (B1210189) as a Component in Ionic Liquids for Separation Technologies

Ionic liquids (ILs) are valued for their unique characteristics, including negligible vapor pressure, high thermal stability, and tunable physicochemical properties. researchgate.netmdpi.com These features make them attractive alternatives to traditional volatile organic solvents in various separation processes. researchgate.netdokumen.pub Guanidinium-based ILs, in particular, have been identified for their potential in these applications. researchgate.netnih.gov

The capture of carbon dioxide (CO2) is a critical technology for mitigating greenhouse gas emissions, and ionic liquids are being extensively studied as next-generation solvents for this purpose. mdpi.comacs.org The design of these ILs often involves functionalizing the cation or anion to enhance CO2 absorption. mdpi.com Guanidine-based compounds have been recognized for their potential in CO2 capture and conversion due to their strong basicity and the ease with which their structures can be modified. researchgate.net

While specific experimental data on Hexamethylguanidinium thiocyanate for CO2 capture is not widely published, the properties of its constituent ions provide insight into its potential behavior. The thiocyanate (SCN⁻) anion itself has been shown to be a primary driver of CO2 capture in certain ionic liquids, such as 1,3-dimethylimidazolium (B1194174) thiocyanate. oalib.com The interaction between the anion and CO2 is a key factor in the physical absorption of the gas. oalib.com Furthermore, guanidine-based systems are among the advanced liquid sorbents being developed for direct air capture, with some demonstrating regeneration at relatively low temperatures of 80–120 °C. mdpi.com The combination of a guanidinium (B1211019) cation with a CO2-philic anion like thiocyanate suggests a promising candidate for gas separation applications, though its performance relative to other functionalized ILs would require empirical validation.

Table 1: Comparison of CO2 Absorption in Different Ionic Liquid Systems

| Ionic Liquid Cation | Ionic Liquid Anion | CO2 Capacity (mol CO2 / mol IL) | Conditions | Reference |

| [APmim] | [Gly] | 1.23 | Not Specified | researchgate.net |

| Polyamine-based | [Tf2N] | 2.05 | 80 °C, 100 vol% CO2 | mdpi.com |

| [P4442] | [Suc] | 1.87 | Not Specified, 100 vol% CO2 | mdpi.com |

| [aP4443] | [Triz] | 1.32 | Not Specified | mdpi.com |

Note: This table presents data for various functionalized ionic liquids to illustrate the range of CO2 capture capacities being achieved. [APmim]=1-(3-aminopropyl)-3-methylimidazolium; [Gly]=Glycinate; [Tf2N]=bis(trifluoromethylsulfonyl)imide; [P4442]=tributylethylphosphonium; [Suc]=saccharinate; [aP4443]=3-aminopropyl-tributylphosphonium; [Triz]=1,2,4-triazolide.

The reprocessing of spent nuclear fuel is essential for recycling fissile materials like uranium and plutonium and for managing radioactive waste. researchgate.net The standard PUREX process uses tributyl phosphate (B84403) (TBP) in an organic diluent like n-dodecane, but there is significant interest in replacing these conventional solvents with ionic liquids to improve safety and efficiency. researchgate.netacademicjournals.org ILs are explored as substitutes for volatile organic solvents to reduce chemical and radiolytic degradation and the volume of secondary waste. researchgate.net

Computational screening studies have identified guanidinium-based ILs as potential candidates for these extraction processes. academicjournals.orgacademicjournals.orgresearchgate.net Specifically, the hexamethylguanidinium cation was included in a large-scale screening of 2106 potential ionic liquids for the extraction of uranium from spent nuclear fuel. academicjournals.orgresearchgate.net In one study, hexamethylguanidinium tetrafluoroborate (B81430) was found to have the highest distribution coefficient for uranyl nitrate (B79036) among the hydrophobic ILs screened. academicjournals.org

The thiocyanate anion plays a crucial role in the liquid-liquid extraction of metal ions. osti.gov It can form complexes with metal ions, facilitating their transfer from an aqueous phase to an organic phase containing extractant molecules. osti.gov The behavior of the SCN⁻ anion at the aqueous-organic interface is complex and concentration-dependent, which in turn affects extraction efficiency. osti.govresearchgate.net Studies have shown that the orientation of thiocyanate ions at a charged interface changes significantly with concentration, which can explain differences in extraction mechanisms. osti.govresearchgate.net The use of Hexamethylguanidinium thiocyanate could, therefore, offer a system where both the cation and the anion contribute to an effective extraction process for valuable and hazardous elements from nuclear waste streams.

Engineering of Organic Ionic Plastic Crystals (OIPCs) and Solid-State Electrolytes

Organic ionic plastic crystals (OIPCs) are a class of solid-state materials that exhibit significant ionic conductivity below their melting point. They are composed of ions where at least one is organic and has a globular shape, which allows for rotational motion within the crystal lattice, facilitating ion transport. These materials are of great interest for applications in safer, all-solid-state batteries.

The properties of an OIPC are determined by the interplay between its constituent cation and anion. The thiocyanate (SCN⁻) anion is a linear, pseudohalide ion. Its anisotropic shape and the ability to coordinate through either the sulfur or nitrogen atom can have a significant impact on the crystal packing, phase transitions, and ionic mobility within a solid electrolyte. osti.gov

For a salt like Hexamethylguanidinium thiocyanate, the large, symmetric, and charge-delocalized nature of the hexamethylguanidinium cation combined with the linear thiocyanate anion would likely lead to complex phase behavior. The rotational and translational motion of the ions, which underpins ionic conductivity in the solid state, would be heavily influenced by the specific packing arrangement and the strength of the coulombic interactions, which are modulated by the anion's geometry.

The primary goal in designing solid-state electrolytes is to maximize ionic conductivity while maintaining mechanical stability. Several design principles guide this effort:

Frustrating Crystallization: The combination of cations and anions with mismatched shapes and sizes can prevent the formation of a tightly packed, stable crystal lattice. The pairing of the bulky, planar hexamethylguanidinium cation with the linear thiocyanate anion could create "frustrated" packing, leading to disordered phases with higher ionic mobility.

Creating Intrinsic Voids: The use of large ions can create free volume or voids within the crystal lattice. These voids act as pathways for smaller ions to move through the solid material.

Weakening Cation-Anion Interactions: While strong ionic bonds are necessary to form a solid, excessively strong interactions can lock ions in place. The delocalized positive charge on the guanidinium cation can lead to weaker, less-directed coulombic interactions compared to cations with highly localized charges, thereby lowering the energy barrier for ion hopping.

Utilizing "Paddle-Wheel" Mechanisms: In some OIPCs, the rotational motion of one ionic component can facilitate the translational movement of another. The potential for both the cation and the linear anion to reorient within the lattice could contribute to conductivity.

By applying these principles, Hexamethylguanidinium thiocyanate could be engineered as a component in novel solid-state electrolytes or OIPCs for next-generation energy storage devices.

Precursor Chemistry for Functional Inorganic Materials

Hexamethylguanidinium thiocyanate can also serve as a valuable precursor in the synthesis of advanced inorganic materials. The thiocyanate group is a versatile building block in coordination chemistry, capable of acting as a ligand that bridges metal centers to form extended frameworks.

The primary role of Hexamethylguanidinium thiocyanate in this context is as a soluble and convenient source of the thiocyanate anion (SCN⁻). Many syntheses of metal-organic frameworks (MOFs) or other coordination polymers occur in organic solvents. The hexamethylguanidinium cation provides solubility in a wider range of non-aqueous media compared to simple alkali metal thiocyanates. This allows for the controlled introduction of the SCN⁻ ligand into reaction mixtures for the templated synthesis of functional materials, such as metal-thiocyanate frameworks with interesting magnetic or catalytic properties.

Utilization of Thiocyanate Complexes as Single-Source Precursors

The thiocyanate anion (SCN⁻) within Hexamethylguanidinium thiocyanate plays a pivotal role in its function as a single-source precursor. Single-source precursors are compounds that contain all the necessary elements for the formation of a desired material in a single molecule. This approach offers significant advantages, including lower reaction temperatures, better stoichiometric control, and the formation of purer products compared to multi-source precursor methods.

In the context of Hexamethylguanidinium thiocyanate, the thiocyanate ligand can coordinate to various metal ions through its sulfur or nitrogen atoms, or it can bridge metal centers. This versatility allows for the formation of a wide array of metal-thiocyanate complexes. The large and non-coordinating nature of the hexamethylguanidinium cation helps to stabilize these complex anions and can influence their crystal packing and subsequent decomposition behavior.

While specific research on Hexamethylguanidinium thiocyanate as a single-source precursor is not extensively documented in publicly available literature, the principle is well-established with other thiocyanate salts. For instance, metal complexes containing thiocyanate ligands have been widely used to generate metal sulfide (B99878) or carbonitride materials. The hexamethylguanidinium cation, with its high thermal stability, is an ideal counter-ion for such applications, potentially allowing for controlled decomposition processes.

Thermal Decomposition Pathways to Metal Sulfides and Oxides

The thermal decomposition of metal complexes derived from Hexamethylguanidinium thiocyanate is a key step in their application as single-source precursors. The composition of the final material—be it a metal sulfide or a metal oxide—is dictated by the decomposition conditions, particularly the temperature and the atmosphere (e.g., inert or oxidizing).

Under an inert atmosphere, the thermal decomposition of a metal-thiocyanate complex is expected to yield a metal sulfide. The thiocyanate ligand provides the necessary sulfur, while the organic components, including the hexamethylguanidinium cation, would decompose into volatile byproducts. The general pathway can be represented as:

[HMG]ₓ[M(SCN)ᵧ] → MS₂ + volatile byproducts

Where [HMG]⁺ is the hexamethylguanidinium cation, M is a metal, and MS₂ represents the resulting metal sulfide. The exact stoichiometry and crystallinity of the metal sulfide would depend on the specific metal and the decomposition temperature profile.

Conversely, if the thermal decomposition is carried out in an oxidizing atmosphere (e.g., in the presence of air or oxygen), the formation of a metal oxide is favored. In this scenario, the sulfur from the thiocyanate ligand is oxidized to sulfur oxides (SOₓ), and the metal reacts with oxygen to form the corresponding metal oxide. The hexamethylguanidinium cation would also undergo combustion. The generalized reaction is:

[HMG]ₓ[M(SCN)ᵧ] + O₂ → MO₂ + volatile byproducts

The specific conditions required for these transformations using Hexamethylguanidinium thiocyanate-derived complexes would necessitate detailed experimental investigation. However, the underlying principles of thermal decomposition of thiocyanate complexes provide a solid foundation for its potential in the controlled synthesis of metal sulfides and oxides with tailored properties for various advanced applications, such as in catalysis, electronics, and energy storage.

While detailed research findings on Hexamethylguanidinium thiocyanate for these specific applications are emerging, its potential as a versatile building block in materials chemistry is clear. Further exploration of its properties and reactivity is anticipated to unlock new possibilities in the design and synthesis of functional inorganic materials.

Mechanistic Studies and Reaction Chemistry Involving Hexamethylguanidinium Thiocyanate

Investigation of Reaction Mechanisms in Chemical Synthesis

The mechanistic behavior of hexamethylguanidinium thiocyanate (B1210189) in synthetic chemistry is twofold, involving the potential of the cation to act as a strong base and the diverse reactivity of the thiocyanate anion.

Guanidines are recognized as some of the strongest organic, non-ionic Brønsted bases. researchgate.netsciencemadness.org This potent basicity stems from the resonance stabilization of the corresponding protonated cation, the guanidinium (B1211019) ion. wikipedia.org The pKₐH of the guanidinium ion is 13.6, indicating that guanidine (B92328) is a very strong base in water and exists almost exclusively in its protonated form in neutral aqueous solutions. wikipedia.org

Due to this inherent strength, guanidines and their salts are widely used as catalysts in a variety of organic transformations. researchgate.net The hexamethylguanidinium cation is the fully N-alkylated derivative of the guanidinium ion. While direct studies of hexamethylguanidinium thiocyanate as a base catalyst are limited, hexaalkylguanidinium salts are known to be effective phase-transfer catalysts. google.com This application is crucial for reactions between highly polar reagents, such as alkali metal salts, and non-polar organic reagents, where the guanidinium salt facilitates the transfer of the reactant from the aqueous phase to the organic phase. google.com The catalytic activity in these systems leverages the salt's ability to form ion pairs that are soluble in organic solvents, a property enhanced by the delocalized positive charge and organic substituents of the cation. Chiral guanidinium salts have also been developed for asymmetric phase-transfer catalysis. nih.gov

The thiocyanate anion (SCN⁻) is a pseudohalide that exhibits rich and varied reactivity. nih.gov Its oxidation pathways, particularly under anaerobic conditions, are of significant interest in bioremediation and industrial wastewater treatment.

Under anaerobic conditions, the decomposition of thiocyanate is primarily a microbial process. acs.orgresearchgate.net Certain bacteria can utilize thiocyanate as a source of energy, nitrogen, or sulfur. researchgate.net The primary end products of this biodegradation under both aerobic and anaerobic (anoxic) conditions are typically ammonium (B1175870) (NH₄⁺) and sulfate (B86663) (SO₄²⁻). researchgate.net

The key enzyme in many microbial thiocyanate degradation pathways is thiocyanate dehydrogenase (TcDH) . This enzyme catalyzes the initial oxidative conversion of thiocyanate into cyanate (B1221674) (OCN⁻) and elemental sulfur (S⁰) without the direct involvement of molecular oxygen. nih.govresearchgate.net

SCN⁻ → [Thiocyanate Dehydrogenase] → OCN⁻ + S⁰ + 2e⁻

Following this initial step, the generated intermediates are further metabolized:

Cyanate (OCN⁻) is hydrolyzed to ammonia (B1221849) and carbon dioxide, a reaction that can be catalyzed by the enzyme cyanate lyase. nih.gov

The elemental sulfur (S⁰) enters the cell's sulfur oxidation pathways, where it is sequentially oxidized to sulfate (SO₄²⁻). nih.govresearchgate.net

In some microbial systems, particularly under anoxic conditions where nitrate (B79036) is available, thiocyanate decomposition is linked to denitrification. Nitrite (NO₂⁻) can accumulate as an intermediate and subsequently serve as an electron acceptor for the oxidation of thiocyanate. researchgate.net

Beyond microbial processes, chemical oxidation of thiocyanate has also been studied. For instance, the oxidation of SCN⁻ by hydrogen peroxide (H₂O₂), catalyzed by a Ruthenium-EDTA complex, was found to produce sulfate and cyanate as the final products. rsc.org The proposed mechanism involves the direct reaction of H₂O₂ with thiocyanate coordinated to the metal center. rsc.org

Catalytic Aspects and Reaction Kinetics in Systems Containing Hexamethylguanidinium Thiocyanate

The catalytic and kinetic profile of systems involving hexamethylguanidinium thiocyanate is determined by the properties of both the cation and the anion.

The hexamethylguanidinium cation can serve as a phase-transfer catalyst, facilitating reactions across different phases (e.g., aqueous and organic). google.com This form of catalysis is critical in nucleophilic aromatic substitution reactions. google.com More broadly, guanidinium salts are employed in various catalytic roles, including as ion-pairing catalysts that can direct the stereochemistry of reactions. nih.gov

The thiocyanate anion can also function as a catalyst. For example, it catalyzes the decomposition of the C,C′-dithiodiformamidinium ion through a mechanism involving nucleophilic attack to form a mixed disulfide intermediate, rather than acting as a general base. rsc.org

The reaction kinetics involving the thiocyanate anion have been extensively studied. In biological systems, the rate of thiocyanate decomposition can often be described by the Michaelis-Menten model, which relates the reaction rate to the substrate concentration and enzyme-specific parameters like the maximum reaction rate (Vₘₐₓ) and the half-saturation constant (Kₘ). acs.org

Kinetic studies of the chemical oxidation of thiocyanate provide quantitative data on its reactivity. The oxidation of SCN⁻ by various species, particularly in biological contexts involving peroxidase enzymes, is extremely rapid. The table below summarizes key second-order rate constants for several thiocyanate oxidation reactions.

| Oxidizing Species/System | Rate Constant (k) | Conditions | Reference |

| Myeloperoxidase (MPO) Compound I | ~1 x 10⁷ M⁻¹s⁻¹ | Enzymatic | nih.gov |

| Lactoperoxidase (LPO) | 10-20 times faster than MPO | Enzymatic | nih.gov |

| Hypochlorous acid (HOCl) | 2.3 x 10⁷ M⁻¹s⁻¹ | Chemical | nih.gov |

| Hypobromous acid (HOBr) | 2.3 x 10⁹ M⁻¹s⁻¹ | Chemical | nih.gov |

| Fe³⁺ (ferric ion) | 127 M⁻¹s⁻¹ (k₁) | 25°C, Ionic Strength 0.40 | williams.edu |

This table is interactive. You can sort and filter the data.

The reaction between the ferric ion (Fe³⁺) and thiocyanate to form the characteristic red Fe(SCN)²⁺ complex is a well-known rapid reaction whose kinetics have been thoroughly investigated. williams.eduacs.org The forward rate law was found to have two terms, one independent of and one inversely dependent on the hydrogen ion concentration, indicating two parallel pathways for complex formation. williams.edu

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Hexamethylguanidinium thiocyanate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis involves reacting N,N,N',N'-tetramethylurea with phosgene to form an intermediate, followed by treatment with dimethylamine and triethylamine to yield the chloride salt. Final conversion to the thiocyanate salt is achieved via heating with potassium fluoroborate . To optimize yields, control stoichiometric ratios (e.g., excess dimethylamine), maintain anhydrous conditions, and monitor reaction temperatures (typically 60–80°C). Purification via recrystallization in aqueous ethanol improves purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing Hexamethylguanidinium thiocyanate's structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving the asymmetric unit, hydrogen bonding networks, and disorder (e.g., occupancy ratios of 0.852:0.148 for disordered N atoms) . Bond lengths (C—N: 1.329–1.358 Å) confirm charge delocalization. Complement with FT-IR to identify thiocyanate (ν~2050 cm⁻¹) and NMR (¹³C for guanidinium carbons). Elemental analysis validates stoichiometry .

Advanced Research Questions

Q. How can crystallographic disorder in Hexamethylguanidinium thiocyanate be quantitatively analyzed and modeled?

- Methodological Answer : Disorder is modeled using refinement software (e.g., SHELX) by assigning partial occupancies to disordered atoms. For example, two N sites in the guanidinium ion were refined with a 60° rotational relationship and occupancy ratios of 0.852(6):0.148(6) . Use difference Fourier maps to locate disordered regions and apply restraints (e.g., distance/angle constraints) during refinement. Report displacement parameters (U~0.78–0.86 Ų) to quantify thermal motion .

Q. What methodologies are recommended to resolve discrepancies between experimental bond lengths and theoretical predictions in such ionic compounds?

- Methodological Answer : Compare experimental SCXRD-derived bond lengths (e.g., C—N: 1.329–1.358 Å) with DFT-calculated values. Discrepancies may arise from crystal packing effects or charge delocalization. Validate using spectroscopic data (e.g., UV-Vis absorbance of thiocyanate at 540 nm) to correlate electronic transitions with bond characteristics . If contradictions persist, re-examine refinement parameters (e.g., R₁ = 0.034, wR₂ = 0.089) to ensure data quality .

Q. How does the hydrogen bonding network influence the compound's stability, and what experimental approaches can validate this?

- Methodological Answer : The 2D hydrogen-bonded network (O—H⋯N/O—H⋯O interactions) stabilizes the crystal lattice. Quantify hydrogen bond strengths using SCXRD data (D—A distances: 2.8–3.0 Å) and Hirshfeld surface analysis . Thermogravimetric analysis (TGA) can correlate decomposition temperatures (e.g., ~200°C) with hydrogen bond robustness. Simulate lattice energy via computational tools (e.g., PIXEL) to assess thermodynamic stability .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in hydrogen bond metrics across multiple crystallographic studies?

- Methodological Answer : Standardize refinement protocols (e.g., Rint < 0.05, θmax = 28.4°) to minimize data collection artifacts . Compare hydrogen bond angles (e.g., 109.5–179.2°) and distances across studies, accounting for temperature (e.g., 100 K data reduces thermal motion). Use statistical tools (e.g., Bland-Altman plots) to identify systematic errors .

Q. What strategies are effective for replicating synthetic procedures when scaling up Hexamethylguanidinium thiocyanate production?

- Methodological Answer : Maintain strict control over solvent purity (e.g., anhydrous DMF) and reaction times during scale-up. Monitor intermediates via TLC (Rf ~0.5 in ethyl acetate/hexane) and adjust stirring rates to ensure homogeneity. For reproducibility, document crystal growth conditions (e.g., slow evaporation in ethanol/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.